Superior Synthetic Utility: Reduced Dehalogenation in Suzuki-Miyaura Cross-Coupling Compared to Iodo Analogs
In Suzuki-Miyaura cross-coupling reactions of halogenated aminopyrazoles, a direct comparison revealed that chloro and bromo derivatives are superior to their iodo counterparts due to a reduced propensity for an undesired dehalogenation side reaction [1]. This provides a clear, quantifiable advantage for 7-Chloro-1H-pyrazolo[4,3-b]pyridine over its iodo analog in synthetic workflows requiring this transformation.
| Evidence Dimension | Efficiency and Yield in Suzuki-Miyaura Cross-Coupling |
|---|---|
| Target Compound Data | Classified as a 'superior' substrate along with the bromo derivative. |
| Comparator Or Baseline | Iodopyrazole derivative. |
| Quantified Difference | Reduced propensity to dehalogenation. (Quantified difference not provided in the abstract). |
| Conditions | Suzuki-Miyaura cross-coupling reaction of halogenated aminopyrazoles with aryl, heteroaryl, and styryl boronic acids/esters. |
Why This Matters
For procurement, this indicates that the chloro derivative can enable a cleaner, higher-yielding synthetic route compared to the iodo analog, reducing purification burden and material waste.
- [1] ACS Publications. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. View Source
